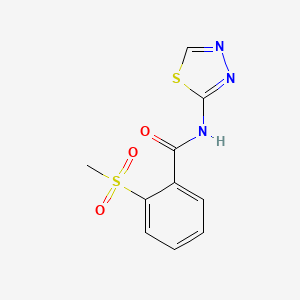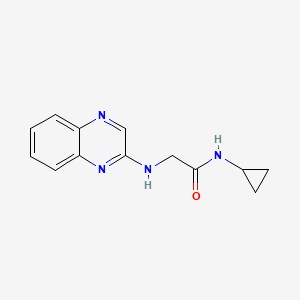
1-(7H-purin-6-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7H-purin-6-yl)piperidine-3-carboxamide, also known as PIPCA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating the role of purinergic receptors in the body, as well as a potential therapeutic agent for various diseases. In
Wissenschaftliche Forschungsanwendungen
1-(7H-purin-6-yl)piperidine-3-carboxamide has been used extensively in scientific research to investigate the role of purinergic receptors in various physiological processes. Purinergic receptors are a class of receptors that are activated by purines, such as ATP and adenosine, and play a crucial role in many cellular signaling pathways. 1-(7H-purin-6-yl)piperidine-3-carboxamide has been shown to be a potent and selective antagonist of the P2X7 receptor, which is involved in various pathological conditions, including inflammation, pain, and neurodegenerative diseases. 1-(7H-purin-6-yl)piperidine-3-carboxamide has also been used as a tool for investigating the role of purinergic receptors in the immune system, as well as in the regulation of blood pressure and cardiovascular function.
Wirkmechanismus
The mechanism of action of 1-(7H-purin-6-yl)piperidine-3-carboxamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is permeable to calcium and sodium ions. 1-(7H-purin-6-yl)piperidine-3-carboxamide acts as a competitive antagonist of this receptor, blocking its activation by ATP and other purines. This inhibition of P2X7 receptor activation has been shown to have various effects on cellular signaling pathways, including the inhibition of pro-inflammatory cytokine release, the regulation of apoptosis, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(7H-purin-6-yl)piperidine-3-carboxamide are diverse and depend on the specific cellular context in which it is used. In general, 1-(7H-purin-6-yl)piperidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines such as IL-1β and TNF-α. 1-(7H-purin-6-yl)piperidine-3-carboxamide has also been shown to inhibit the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential as a therapeutic agent for neurological disorders such as Parkinson's disease. Additionally, 1-(7H-purin-6-yl)piperidine-3-carboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting that it may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(7H-purin-6-yl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows for precise manipulation of this receptor in various cellular contexts. Additionally, 1-(7H-purin-6-yl)piperidine-3-carboxamide is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 1-(7H-purin-6-yl)piperidine-3-carboxamide is its potential off-target effects, as it may interact with other purinergic receptors or ion channels. Additionally, the effects of 1-(7H-purin-6-yl)piperidine-3-carboxamide may be context-dependent, and its effects may vary depending on the specific experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research on 1-(7H-purin-6-yl)piperidine-3-carboxamide. One area of interest is the development of 1-(7H-purin-6-yl)piperidine-3-carboxamide derivatives with improved potency and selectivity for the P2X7 receptor. Additionally, further investigation is needed to fully understand the physiological and biochemical effects of 1-(7H-purin-6-yl)piperidine-3-carboxamide in various cellular contexts. 1-(7H-purin-6-yl)piperidine-3-carboxamide may also have potential as a therapeutic agent for various diseases, and further research is needed to investigate its potential in this regard. Finally, 1-(7H-purin-6-yl)piperidine-3-carboxamide may be a useful tool for investigating the role of purinergic receptors in various physiological processes, and future research may focus on elucidating the specific mechanisms underlying these effects.
Synthesemethoden
The synthesis of 1-(7H-purin-6-yl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 6-chloropurine with piperidine to form 1-(6-chloropurin-9-yl)piperidine. This intermediate is then reacted with ethyl chloroformate to form 1-(6-chloropurin-9-yl)carbonyl piperidine, which is subsequently hydrolyzed to form 1-(7H-purin-6-yl)piperidine-3-carboxamide. The overall yield of this synthesis method is around 25%, and the purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
1-(7H-purin-6-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9(18)7-2-1-3-17(4-7)11-8-10(14-5-13-8)15-6-16-11/h5-7H,1-4H2,(H2,12,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQLKIWKQHOMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
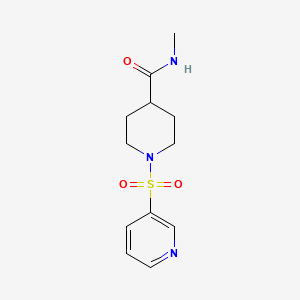

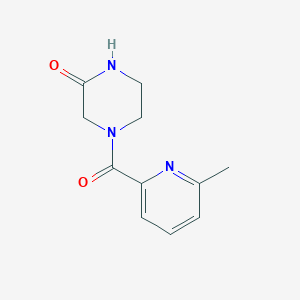
![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
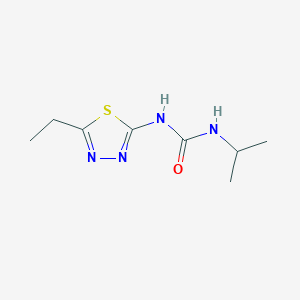
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)
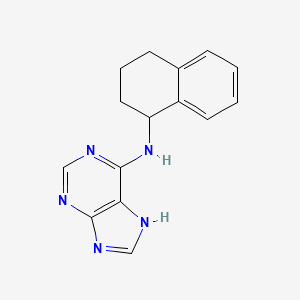
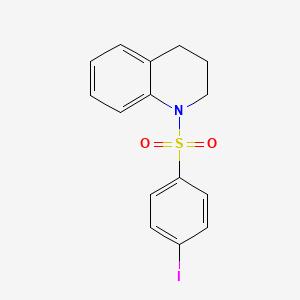
![methyl 4-[(6-bromo-1H-indole-2-carbonyl)amino]butanoate](/img/structure/B7529134.png)
